Sodium neodecanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

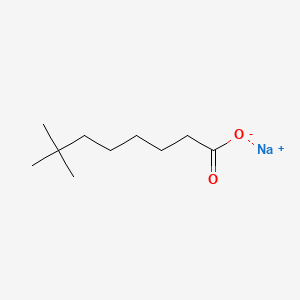

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;7,7-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2.Na/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASCCINXYVTVRI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31548-27-3 | |

| Record name | Neodecanoic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031548273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sodium Neodecanoate (CAS: 31548-27-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium neodecanoate, the sodium salt of neodecanoic acid, is a versatile chemical compound with a wide array of applications, primarily in industrial settings. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications. While its direct role in drug development is not established, its function as a precursor in the synthesis of metal carboxylate catalysts and its properties as a surfactant and emulsifier are of significant interest to the broader scientific community. This document aims to serve as a comprehensive resource for professionals requiring detailed technical information on this compound.

Chemical and Physical Properties

This compound is a white solid that is soluble in water.[1][2] It is the sodium salt of neodecanoic acid, a branched-chain carboxylic acid.[3] This branched structure imparts unique properties compared to its linear isomers, including enhanced stability.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 31548-27-3 | [1] |

| Molecular Formula | C₁₀H₁₉NaO₂ | [1] |

| Molecular Weight | 194.25 g/mol | [2] |

| Appearance | White solid/powder | [5] |

| Boiling Point | 265.6 °C at 760 mmHg | [1][6] |

| Flash Point | 121.3 °C | [1][6] |

| Vapor Pressure | 0.00263 mmHg at 25 °C | [1][6] |

| Solubility | Soluble in water | [2] |

| EINECS Number | 250-692-5 | [1] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is through the neutralization of neodecanoic acid with sodium hydroxide (B78521).[2]

Protocol:

-

Preparation of Sodium Hydroxide Solution: Dissolve 46.5 g of sodium hydroxide in 1 L of deionized water.

-

Preparation of Neodecanoic Acid Solution: In a separate vessel, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.

-

Reaction: Add the neodecanoic acid solution to the sodium hydroxide solution while stirring.

-

Heating: Stir the resulting mixture at 50°C for 1 hour to ensure the completion of the reaction.

-

Isolation: The resulting solution of this compound can be used directly in subsequent reactions or the product can be isolated by removal of the solvent under reduced pressure.

Source: Adapted from a protocol for the synthesis of copper neodecanoate, where this compound is a key intermediate.

Analytical Methods

The purity of this compound can be determined by aqueous acidometric titration.[1] This method quantifies the amount of the carboxylate salt.

Principle: A known concentration of a strong acid (e.g., HCl) is used to titrate a solution of this compound. The endpoint, where all the carboxylate has been protonated, can be detected using a pH meter or a suitable indicator.

General Procedure:

-

Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Titrate the solution with a standardized solution of hydrochloric acid.

-

Record the volume of titrant required to reach the equivalence point.

-

Calculate the purity of the this compound based on the stoichiometry of the reaction.

FTIR spectroscopy is a valuable tool for the structural characterization of this compound. The key spectral features are the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻).

Expected Absorptions:

-

Asymmetric COO⁻ Stretch: Typically observed in the region of 1550-1650 cm⁻¹. For sodium myristate, a similar long-chain sodium carboxylate, this peak appears at 1558 cm⁻¹.[7][8]

-

Symmetric COO⁻ Stretch: Usually found in the 1400-1450 cm⁻¹ region. For sodium acetate, this is observed at 1408 cm⁻¹.[8]

The shift from the C=O stretch of the parent carboxylic acid (typically around 1700 cm⁻¹) to these lower frequencies is a clear indication of salt formation.[7][8]

Applications

This compound serves as a key intermediate and active ingredient in various industrial processes.

Table 2: Applications of this compound

| Application | Description | Reference(s) |

| Chemical Intermediate | A primary use is as a precursor in the synthesis of other metal neodecanoates (e.g., cobalt, manganese, zinc), which are used as catalysts.[5] | |

| Catalyst in Synthetic Rubber Production | It is a key component in catalysts for the production of high-performance synthetic rubbers, such as butadiene rubber, improving catalytic efficiency.[5] | |

| Surfactant and Emulsifier | Due to its amphiphilic nature, it possesses excellent emulsifying, dispersing, and wetting properties.[2] | |

| Corrosion Inhibitor & Lubricant Additive | Used in the formulation of lubricants and as a corrosion inhibitor. | [9] |

| Preservative | Its carboxylate structure allows it to be used as a preservative or fungicide in certain applications.[5] | |

| Additives for Paints and Coatings | Employed as a desiccant or additive in paints, coatings, and inks.[5] |

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Use of this compound as a precursor for catalysts in synthetic rubber production.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[5] It is also considered harmful to aquatic life with long-lasting effects.[5] When handling this compound, appropriate personal protective equipment, including gloves and safety goggles, should be worn.[5] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[5]

Conclusion

This compound (CAS: 31548-27-3) is a commercially significant chemical with well-defined properties and applications, particularly as an intermediate in the production of metal carboxylate catalysts for the polymer industry. While it does not have direct applications in drug development, its synthesis and characterization employ standard laboratory techniques familiar to researchers in the chemical and pharmaceutical sciences. This guide provides a foundational understanding of this compound for scientists and researchers who may encounter it in their work.

References

- 1. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]

- 2. FT-IR spectroscopic study on the variations of molecular structures of some carboxyl acids induced by free electron laser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104459018A - Method for measuring sodium content and degree of substitution of sodium carboxymethylcellulose by titration - Google Patents [patents.google.com]

- 4. pgmsmetal.com [pgmsmetal.com]

- 5. This compound Cas 31548-27-3 - Grade: 1 at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]

- 6. This compound | 31548-27-3 [chemnet.com]

- 7. Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 9. Page loading... [wap.guidechem.com]

"sodium neodecanoate" molecular formula and weight

This document provides the fundamental molecular information for sodium neodecanoate, a key compound utilized in various industrial applications.

Core Molecular Information

This compound is the sodium salt of neodecanoic acid.[1][2][3] Its chemical identity is defined by a specific molecular formula and corresponding molecular weight, which are crucial parameters for researchers, scientists, and professionals in drug development for stoichiometric calculations and material characterization.

| Parameter | Value |

| Molecular Formula | C10H19NaO2[1][2][3][4][5] |

| Molecular Weight | 194.25 g/mol [3] |

| Alternate Molecular Weight | 194.24643 g/mol [1][4][6] |

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 31548-27-3 [chemnet.com]

- 3. Neodecanoic acid, sodium salt (1:1) | C10H19NaO2 | CID 23689130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 31548-27-3,this compound | lookchem [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. tradeindia.com [tradeindia.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Neodecanoate

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for professionals in research and development who require detailed data for formulation, synthesis, and safety assessments.

Chemical Identity

This compound is the sodium salt of neodecanoic acid, a branched-chain carboxylic acid.[1][2] It is classified as an anionic surfactant.[3]

| Identifier | Value | Reference |

| CAS Number | 31548-27-3 | [3][4][5][6][7][8] |

| EINECS Number | 250-692-5 | [3][4][5][6][7] |

| Molecular Formula | C10H19NaO2 | [3][5][6][7][8][9][10] |

| Molecular Weight | 194.25 g/mol | [3][11] |

| IUPAC Name | sodium 7,7-dimethyloctanoate | [11] |

| Synonyms | Neodecanoic acid sodium salt | [5][6][7][8][10] |

Chemical Structure

This compound is comprised of a sodium cation and a neodecanoate anion. The anion consists of a highly branched ten-carbon alkyl chain, which contributes to its unique physical and chemical properties, such as enhanced stability.[1]

Caption: Chemical structure of this compound.

Physical Properties

The physical characteristics of this compound are summarized below. It is typically a white solid or powder.[9][12]

| Property | Value | Reference |

| Appearance | White solid / powder | [3][9][12] |

| Boiling Point | 265.6°C at 760 mmHg | [5][7][12] |

| Flash Point | 121.3°C | [5][7][12] |

| Solubility | Soluble in water | [3] |

| Vapor Pressure | 0.00263 mmHg at 25°C | [5][7] |

| Density | No data available | [4][13] |

| Melting Point | No data available | [5] |

Chemical Properties

This compound exhibits properties characteristic of a carboxylate salt.

| Property | Description | Reference |

| Stability | Stable under recommended storage conditions. | [3][13] |

| Reactivity | Reacts with strong oxidants. | [3] |

| Biodegradability | Biodegradable. | [3] |

| Characteristics | Exhibits excellent emulsifying, dispersing, wetting, and solubilizing abilities. | [3] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the neutralization reaction of neodecanoic acid with sodium hydroxide (B78521).[2][3]

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Preparation of Base: An aqueous solution of sodium hydroxide is prepared by dissolving it in a suitable solvent, typically water.

-

Neutralization: The sodium hydroxide solution is slowly added to neodecanoic acid under constant agitation. This is an exothermic reaction and may require cooling to control the temperature.[14]

-

Product Formation: The acid and base react to form this compound and water.

-

Isolation: The final product can be isolated from the solution by removing the water, for example, through evaporation or spray drying.

Determination of Anionic-Active Matter

The purity or active content of this compound as a surfactant can be determined using standard titration methods.[3] A general workflow for such an analysis is outlined below.

Caption: Workflow for determining anionic surfactant content.

Methodology (Based on ISO 2271):

-

Sample Preparation: A precise weight of the this compound sample is dissolved in water.

-

System Setup: The aqueous sample solution is added to a flask containing an immiscible organic solvent (like chloroform) and a mixed indicator solution.

-

Titration: The mixture is titrated with a standardized cationic surfactant solution (e.g., benzethonium (B1203444) chloride). After each addition of titrant, the flask is stoppered and shaken vigorously.

-

Endpoint Detection: The endpoint is reached when the color of the indicator in the organic layer changes, indicating that all the anionic surfactant has been complexed by the cationic titrant.

-

Calculation: The concentration of the anionic-active matter is calculated based on the volume of titrant used, its concentration, and the initial sample weight.

Safety and Hazards

This compound is classified as causing skin and serious eye irritation.[4][15] It is also considered harmful to aquatic life with long-lasting effects.[4][15]

| Hazard Statement | Code | Reference |

| Causes skin irritation | H315 | [4][15] |

| Causes serious eye irritation | H319 | [4][15] |

| Harmful to aquatic life with long lasting effects | H412 | [4][15] |

Standard precautionary measures include washing hands thoroughly after handling, wearing protective gloves and eye protection, and avoiding release to the environment.[4][15]

Applications

Due to its surfactant properties and the unique branched structure of the neodecanoate group, this compound is utilized in various industrial applications:

-

Catalyst Component: It is a key component in catalysts for the production of high-performance synthetic rubber.[9]

-

Emulsifying & Dispersing Agent: Used as an emulsifier and dispersing agent.[3]

-

Chemical Intermediate: Serves as a raw material for synthesizing other neodecanoate salts (e.g., cobalt or manganese neodecanoate) used as promoters for unsaturated polyester (B1180765) resins.[9]

-

Additives: Employed as a desiccant or additive for paints, coatings, and inks.[9]

-

Corrosion Inhibitors & Lubricants: Used in the production of corrosion inhibitors and lubricants.[12]

References

- 1. Neodecanoic Acid: Properties, Applications, and Benefits in Modern Industries | Sea-Land Chemical Company [sealandchem.com]

- 2. caloongchem.com [caloongchem.com]

- 3. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Cas 31548-27-3,this compound | lookchem [lookchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 31548-27-3 [chemnet.com]

- 8. This compound | CAS 31548-27-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. This compound Cas 31548-27-3 - Grade: 1 at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]

- 10. This compound | 31548-27-3 [chemicalbook.com]

- 11. Neodecanoic acid, sodium salt (1:1) | C10H19NaO2 | CID 23689130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Neodecanoic acid | 26896-20-8 [chemicalbook.com]

- 15. Page loading... [wap.guidechem.com]

Synthesis of Sodium Neodecanoate from Neodecanoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of sodium neodecanoate from neodecanoic acid. The primary focus of this document is the widely employed neutralization reaction, offering detailed experimental protocols, quantitative data, and methods for characterization and purity analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (CAS No. 31548-27-3) is the sodium salt of neodecanoic acid.[1][2] It is a white, solid compound utilized in a variety of industrial applications, including as a catalyst in the production of synthetic rubber, a corrosion inhibitor, and an emulsifying agent.[1][3] The synthesis of this compound is most commonly achieved through a straightforward acid-base neutralization reaction between neodecanoic acid and a sodium-containing base, typically sodium hydroxide (B78521).[4] This reaction is characterized by its high efficiency and yield.

This guide will detail the chemical process, provide a step-by-step experimental protocol, outline methods for monitoring the reaction and characterizing the final product, and present relevant quantitative and safety data.

Synthesis of this compound via Neutralization

The core of the synthesis is the reaction of a carboxylic acid (neodecanoic acid) with a strong base (sodium hydroxide) to form a salt (this compound) and water.[5] This is a classic acid-base neutralization reaction.[5]

Reaction Scheme:

C₉H₁₉COOH + NaOH → C₉H₁₉COONa + H₂O (Neodecanoic Acid + Sodium Hydroxide → this compound + Water)

The reaction is typically carried out in a suitable solvent system to facilitate the interaction of the reactants.

Experimental Protocol

The following protocol is based on a standard laboratory-scale synthesis of this compound.

Materials:

-

Neodecanoic acid (95% purity or higher)

-

Sodium hydroxide (pellets or solution)

-

Methanol

-

Deionized water

Equipment:

-

Reaction vessel (e.g., round-bottom flask or beaker)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Condenser (if refluxing)

-

Standard laboratory glassware (graduated cylinders, beakers, etc.)

-

pH meter or pH indicator strips

Procedure:

-

Preparation of Sodium Hydroxide Solution: In a well-ventilated fume hood, dissolve 46.5 g of sodium hydroxide in 1 L of deionized water. Stir the mixture until the sodium hydroxide is completely dissolved. Note that this is an exothermic process.

-

Preparation of Neodecanoic Acid Solution: In a separate vessel, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.[4] Stir until the acid is fully dissolved.

-

Reaction: Slowly add the neodecanoic acid solution to the sodium hydroxide solution while stirring continuously.

-

Heating and Reaction Completion: Heat the resulting mixture to 50°C and maintain this temperature for 1 hour with continuous stirring to ensure the reaction goes to completion.[4]

-

Isolation of this compound: The product can be isolated by removal of the solvents (water and methanol) under reduced pressure using a rotary evaporator. The resulting solid is this compound.

-

Drying: The isolated solid should be dried in a vacuum oven to remove any residual solvent.

Characterization and Purity Analysis

To ensure the successful synthesis and desired purity of this compound, several analytical techniques can be employed.

Reaction Monitoring by Titration

The progress of the neutralization reaction can be monitored by titrating aliquots of the reaction mixture to determine the concentration of unreacted neodecanoic acid or sodium hydroxide.

Protocol for Monitoring Unreacted Neodecanoic Acid:

-

Withdraw a small, known volume of the reaction mixture at various time points.

-

Dilute the aliquot with a suitable solvent (e.g., a mixture of water and ethanol).

-

Add a few drops of a suitable indicator, such as phenolphthalein.

-

Titrate the sample with a standardized solution of sodium hydroxide until a persistent pink color is observed.

-

The consumption of neodecanoic acid can be calculated based on the volume of NaOH titrant used.

Product Characterization by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the formation of the carboxylate salt. The key is to observe the shift in the carbonyl (C=O) stretching frequency from the carboxylic acid to the carboxylate salt.

Expected Spectral Features:

-

Neodecanoic Acid (Reactant): A strong absorption band corresponding to the C=O stretch of the carboxylic acid is typically observed in the region of 1700-1725 cm⁻¹.

-

This compound (Product): The formation of the carboxylate anion (COO⁻) results in the disappearance of the C=O band of the acid and the appearance of two new characteristic bands: an asymmetric stretching vibration (ν_as(COO⁻)) around 1550-1610 cm⁻¹ and a symmetric stretching vibration (ν_s(COO⁻)) around 1400-1440 cm⁻¹.

Protocol for FTIR Analysis:

-

Prepare a sample of the dried this compound product.

-

Acquire the FTIR spectrum of the sample using a suitable technique (e.g., KBr pellet or ATR).

-

Analyze the spectrum for the characteristic absorption bands of the carboxylate group and the absence of the carboxylic acid carbonyl peak.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Properties of Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Neodecanoic Acid | C₁₀H₂₀O₂ | 172.26 |

| Sodium Hydroxide | NaOH | 40.00 |

| This compound | C₁₀H₁₉NaO₂ | 194.25[2] |

Table 2: Reaction Parameters

| Parameter | Value |

| Molar Ratio (Neodecanoic Acid : NaOH) | ~1 : 1.16 |

| Reaction Temperature | 50°C[4] |

| Reaction Time | 1 hour[4] |

| Solvent System | Methanol / Water[4] |

| Expected Yield | > 95% (Theoretically near quantitative) |

| Expected Purity | > 95%[6] (up to 99% achievable[3]) |

Mandatory Visualizations

Neutralization Reaction

Experimental Workflow

Alternative Synthesis Routes

While neutralization is the most common and direct method, other approaches for the synthesis of sodium carboxylates have been explored. Mechanochemical synthesis, which involves the grinding of solid reactants, has been shown to be an efficient and solvent-free method for producing various sodium carboxylates.[7] This method avoids the use of large quantities of solvents and can significantly reduce reaction times.[7] However, its application specifically to this compound on a large scale is not as well-documented as the neutralization route.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated laboratory setting. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Neodecanoic Acid: Causes skin and serious eye irritation.[1] Avoid contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.[1]

-

Sodium Hydroxide: A corrosive substance that can cause severe skin burns and eye damage.[8] It is crucial to avoid direct contact and inhalation.[4][8] Handle in a fume hood. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8] Contact with certain metals, such as aluminum and zinc, may generate flammable hydrogen gas.[9]

-

Methanol: A flammable and toxic solvent. Handle in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use for complete safety and handling information.[1][2][8][9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Neodecanoic acid, sodium salt (1:1) | C10H19NaO2 | CID 23689130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Sodium hydroxide [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. webassign.net [webassign.net]

- 8. researchgate.net [researchgate.net]

- 9. homework.study.com [homework.study.com]

- 10. Titrating sodium hydroxide with hydrochloric acid | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Structural Isomers and Conformers of Sodium Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium neodecanoate is the sodium salt of neodecanoic acid, a complex mixture of synthetic, highly branched-chain C10 carboxylic acids. Unlike its linear counterpart, sodium decanoate (B1226879), the intricate and varied isomeric composition of this compound imparts unique physicochemical properties that are leveraged across various industries, from industrial catalysts to potential applications in pharmaceutical formulations.[1][2] This technical guide provides a detailed exploration of the structural isomers and conformational landscape of this compound, offering insights relevant to researchers, scientists, and professionals in drug development.

Structural Isomers of this compound

The defining characteristic of this compound is that it is not a single chemical entity but a mixture of sodium salts of various structural isomers of neodecanoic acid. The branching is typically centered around the α-carbon of the carboxylate group. This high degree of branching is a result of its synthesis, often via the Koch reaction, which involves the carbonylation of branched nonenes.

The varied arrangement of alkyl groups along the carbon chain gives rise to a multitude of isomers. Some of the commonly cited isomers of neodecanoic acid, and by extension their sodium salts, include:

-

2,2,3,5-Tetramethylhexanoic acid[3]

-

2,5-Dimethyl-2-ethylhexanoic acid

-

2,4-Dimethyl-2-isopropylpentanoic acid

-

2,2-Diethylhexanoic acid

The specific isomeric composition can vary depending on the manufacturing process and the feedstock used. This variability can influence the overall physical and chemical properties of the this compound mixture.

Physicochemical Properties of Neodecanoic Acid Isomers

| Property | 2,2-Dimethyloctanoic acid | 2,2,3,5-Tetramethylhexanoic acid | Neodecanoic Acid (Mixture) |

| Molecular Formula | C10H20O2 | C10H20O2 | C10H20O2 |

| Molecular Weight ( g/mol ) | 172.26 | 172.26 | 172.26 |

| Appearance | Colorless liquid | Liquid | Colorless liquid |

| Boiling Point (°C) | 160 (at 1 mmHg)[6] | 243-253 (of mixture) | 243-253[7] |

| Flash Point (°C) | Not Available | 122 | 122[7] |

| Water Solubility | Floats on water[8] | 79.7 mg/L at 20°C[7] | 79.7 mg/L at 20°C (of mixture)[7] |

Conformational Analysis

The conformational flexibility of this compound is a key determinant of its molecular interactions and bulk properties. This flexibility arises from two main sources: rotation around the numerous carbon-carbon single bonds in the branched alkyl chain and the conformational preferences of the carboxylate head group.

Conformers of the Carboxylate Group

The carboxylate group of this compound can exist in different conformations due to rotation around the C-C single bond adjacent to the carboxylate. The two primary conformers are the syn and anti conformations, which describe the relative orientation of the C-C bond and the C=O bond. While the free carboxylic acid has a distinct preference for the syn conformation, the conformational landscape of the carboxylate anion in solution is more complex and influenced by solvation and ion pairing.

Conformers of the Alkyl Chain

The highly branched alkyl chains of neodecanoate isomers can adopt a vast number of conformations through rotation around their C-C single bonds. The relative energies of these conformers are dictated by torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups).

Key conformational arrangements include:

-

Staggered vs. Eclipsed: Rotation around C-C bonds leads to staggered conformations (lower in energy) where substituents are maximally separated, and eclipsed conformations (higher in energy) where they are aligned.

-

Gauche vs. Anti: In staggered conformations, the spatial relationship between two larger substituents on adjacent carbons can be described as gauche (60° dihedral angle) or anti (180° dihedral angle). The anti conformation is generally of lower energy due to reduced steric hindrance.

The complex branching patterns of neodecanoate isomers result in a multitude of possible staggered and eclipsed conformers, with the lowest energy conformations being those that minimize steric interactions between the bulky methyl and ethyl groups.

Experimental Protocols

General Synthesis of Neodecanoic Acid

Neodecanoic acid is typically synthesized via the Koch reaction. This process involves the reaction of a branched alkene (e.g., a nonene isomer) with carbon monoxide and a strong acid catalyst, followed by hydrolysis.

A general representation of the Koch reaction is as follows:

Caption: General workflow for the synthesis of this compound.

A detailed experimental protocol for the synthesis of a specific neodecanoic acid isomer, 2-ethylhexanoic acid, via the oxidation of 2-ethylhexanal (B89479) provides a relevant example of the synthesis of a branched carboxylic acid.

Protocol: Synthesis of 2-Ethylhexanoic Acid

This protocol is adapted from a method involving the N-hydroxyphthalimide (NHPI) catalyzed oxidation of 2-ethylhexanal with oxygen.[9]

-

Reaction Setup: A glass reactor equipped with a magnetic stirrer, a gas inlet, a thermometer, and a reflux condenser is charged with 2-ethylhexanal, a solvent (e.g., isobutanol), and the NHPI catalyst.

-

Reaction Execution: The reactor is heated to the desired temperature (e.g., 70-90°C) and a continuous flow of oxygen or air is bubbled through the reaction mixture with vigorous stirring.

-

Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 2-ethylhexanal and the selectivity for 2-ethylhexanoic acid.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting material can be removed by distillation under reduced pressure.

-

Purification: The crude 2-ethylhexanoic acid can be further purified by fractional distillation.

-

Salt Formation: To obtain sodium 2-ethylhexanoate, the purified acid is neutralized with a stoichiometric amount of sodium hydroxide (B78521) in an appropriate solvent, followed by removal of the solvent.

Relevance to Drug Development

While this compound itself is not a common active pharmaceutical ingredient (API), its properties as a sodium carboxylate make it relevant to drug formulation and delivery. Sodium salts of carboxylic acids are frequently used as excipients to enhance the solubility, stability, and bioavailability of APIs.[10]

For instance, sodium decanoate (the sodium salt of the linear C10 carboxylic acid) is known to act as a permeation enhancer, facilitating the absorption of drugs across biological membranes.[11] The branched nature of this compound isomers could potentially offer different permeation-enhancing properties due to their altered hydrophobicity and steric bulk.

The use of sodium carboxylates in drug delivery can be conceptualized as follows:

Caption: Logical flow of how sodium carboxylates can enhance drug bioavailability.

The highly branched and hydrophobic nature of this compound isomers could make them suitable candidates for use in the formulation of poorly water-soluble drugs, potentially improving their dissolution and absorption characteristics. Further research into the specific interactions of individual neodecanoate isomers with APIs and biological membranes would be necessary to fully elucidate their potential in drug delivery systems.[12][13]

Conclusion

This compound is a multifaceted chemical entity characterized by its complex isomeric composition and conformational flexibility. Understanding the structural nuances of its isomers and the energetic landscape of its conformers is crucial for predicting and controlling its properties in various applications. For drug development professionals, the unique characteristics of this highly branched sodium carboxylate may offer novel opportunities for formulating challenging APIs and enhancing their therapeutic efficacy. Further investigation into the biological interactions and formulation properties of specific this compound isomers is warranted to unlock their full potential in the pharmaceutical sciences.

References

- 1. 2,2-Dimethyloctanoic acid | C10H20O2 | CID 62847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Cas 31548-27-3 - Grade: 1 at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]

- 3. 2,2,3,5-Tetramethylhexanoic acid | C10H20O2 | CID 19897951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dimethyloctanoic acid | 29662-90-6 | EBA66290 [biosynth.com]

- 5. CAS 1184-88-9: Propanoic acid, 2,2-dimethyl-, sodium salt … [cymitquimica.com]

- 6. 2,2-Dimethyloctanoic Acid | High Purity | RUO [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. 2,2-Dimethyloctanoic acid | 29662-90-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,2-DIMETHYL OCTANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. biospectra.us [biospectra.us]

- 12. Making sure you're not a bot! [bjpharm.org.uk]

- 13. news-medical.net [news-medical.net]

Solubility of Sodium Neodecanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium neodecanoate, the sodium salt of neodecanoic acid, is a pivotal compound in various industrial applications, including as a catalyst in polymerization reactions and a precursor in the synthesis of other metal carboxylates. Despite its widespread use, quantitative data on its solubility in organic solvents remains scarce in publicly accessible literature. This technical guide consolidates the available qualitative solubility information for this compound, provides a comprehensive, generalized experimental protocol for its quantitative determination, and offers insights into the expected solubility behavior based on the properties of related metal carboxylates.

Introduction to this compound

This compound is a white solid organic salt with the chemical formula C₁₀H₁₉NaO₂.[1][2] Its structure, featuring a branched alkyl chain, imparts surfactant-like properties, including excellent emulsifying, dispersing, and wetting abilities.[1] While its solubility in water is well-documented, its behavior in organic media is less characterized, posing a challenge for its application in non-aqueous systems.[1][2] Understanding the solubility of this compound in various organic solvents is crucial for optimizing reaction conditions, developing new synthetic routes, and formulating products in industries ranging from polymer manufacturing to pharmaceuticals.

Qualitative Solubility of this compound

Direct quantitative solubility data for this compound in specific organic solvents is largely unavailable in the reviewed literature.[3][4][5] However, qualitative inferences can be drawn from its chemical applications and the known properties of similar metal carboxylates.

The synthesis of other metal neodecanoates, such as zinc neodecanoate, often utilizes this compound as a starting material in an ethanolic solution, suggesting at least partial solubility in ethanol.[6] Furthermore, other metal neodecanoates, including those of copper, zinc, and bismuth, are reported to be soluble in a range of nonpolar and polar organic solvents.[6][7][8] This suggests that this compound may exhibit some degree of solubility in similar solvents, as indicated in the table below.

Table 1: Qualitative Solubility and Physical Properties of this compound

| Property | Value/Observation | Reference(s) |

| Appearance | Solid, white powder | [1][9] |

| Molecular Formula | C₁₀H₁₉NaO₂ | [1][3] |

| Molecular Weight | 194.25 g/mol | [1][10] |

| Boiling Point | 265.6 °C at 760 mmHg | [3][11] |

| Flash Point | 121.3 °C | [3][11] |

| Water Solubility | Soluble | [1][2] |

| Ethanol | Likely soluble to some extent (inferred from use in synthesis) | [6] |

| Non-polar Solvents (e.g., Toluene, Xylene, Hexane) | Expected to have some solubility (inferred from related compounds) | [6][7][8] |

| Polar Aprotic Solvents (e.g., Acetone, THF) | No data available | |

| Methanol | Expected to have some solubility (inferred from related compounds) | [8] |

Note: The solubility in organic solvents is largely inferred and not based on direct quantitative measurements.

Experimental Protocol for Determining Solubility

To obtain precise and reliable quantitative solubility data for this compound in organic solvents, a standardized experimental methodology is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[1][7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or ICP-OES for sodium analysis)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter into a clean, tared vial. This step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Determine the mass of the filtered solution.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted samples to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent (e.g., in mg/mL or g/100 g of solvent) by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 3. Cas 31548-27-3,this compound | lookchem [lookchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. ZINC NEODECANOATE - Ataman Kimya [atamanchemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. gelest.com [gelest.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Neodecanoic acid, sodium salt (1:1) | C10H19NaO2 | CID 23689130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 31548-27-3 [chemnet.com]

An In-depth Technical Guide to the Thermochemical Data and Analysis of Sodium Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for sodium neodecanoate. Due to a lack of publicly available, specific thermochemical data such as enthalpy of formation, this document focuses on the fundamental properties of the compound and the detailed experimental methodologies used to analyze similar metal carboxylates. This approach provides a foundational understanding for researchers who may need to determine such properties experimentally.

Physicochemical Properties of this compound

This compound is a highly branched sodium carboxylate salt primarily used as a catalyst component in the production of high-performance synthetic rubber.[1] It also finds application as a preservative, fungicide, and as a desiccant or additive for paints, coatings, and inks.[1] While specific experimental thermochemical values are not readily found in surveyed literature, its core physicochemical properties have been documented.

A summary of these properties is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 31548-27-3 | [2][3][4] |

| Molecular Formula | C₁₀H₁₉NaO₂ | [2][3][4] |

| Molecular Weight | 194.25 g/mol | [2][4][5] |

| EINECS | 250-692-5 | [2][3][4] |

| Synonyms | Neodecanoic acid, sodium salt; Sodium 7,7-dimethyloctanoate | [2][3][5] |

| Appearance | White powder / Solid | [1][4] |

| Boiling Point | 265.6°C at 760 mmHg | [2][3] |

| Flash Point | 121.3°C | [2][3] |

| Vapor Pressure | 0.00263 mmHg at 25°C | [2][3] |

| Solubility | Soluble in water | [4] |

Experimental Protocols for Thermochemical Analysis of Metal Carboxylates

The thermochemical properties of metal carboxylates, including this compound, are typically determined using a suite of analytical techniques. These methods provide data on phase transitions, thermal stability, and heat flow, which are essential for understanding the material's behavior under different temperature regimes.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to examine thermal properties, phase transitions, and heat enthalpies.[6]

Detailed Methodology:

-

A small, weighed amount of the sample (typically a few milligrams) is hermetically sealed in a sample pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both pans are placed in the DSC furnace.

-

The furnace is heated at a controlled, linear rate (e.g., 10°C/min).

-

The instrument records the differential heat flow to the sample relative to the reference.

-

Endothermic events (like melting) or exothermic events (like decomposition) are recorded as peaks on the resulting thermogram. The area under these peaks is proportional to the enthalpy change of the transition.

Thermogravimetric Analysis–Mass Spectrometry (TG-MS)

This hyphenated technique combines Thermogravimetric Analysis (TGA), which measures changes in mass as a function of temperature, with Mass Spectrometry (MS), which identifies the gaseous products evolved during thermal decomposition.

Detailed Methodology:

-

A sample is placed in a high-precision thermobalance located within a furnace.

-

The furnace is heated according to a specific temperature program (e.g., ramped to 110°C and held isothermally) under a controlled atmosphere (e.g., synthetic air flow of 20 mL/min).[6]

-

The mass of the sample is continuously recorded as a function of temperature and time.

-

The evolved gases from the thermal decomposition of the sample are transferred via a heated capillary to a mass spectrometer.

-

The mass spectrometer identifies the gaseous species by their mass-to-charge ratio (m/z), providing insight into the decomposition mechanism.[6]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify functional groups and characterize the coordination of the carboxylate group to the metal ion.[7][8] The difference (Δ) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group can help determine its coordination mode (e.g., monodentate, bidentate, or bridging).[7]

Detailed Methodology for Variable-Temperature FTIR:

-

A background spectrum of the empty attenuated total reflectance (ATR) crystal is recorded at room temperature.[6]

-

The sample is placed on the ATR crystal.

-

The sample is heated to a target temperature (e.g., 150°C) at a controlled rate.[6]

-

Spectra are collected continuously during the heating process (e.g., 5-6 spectra per minute) at a specific resolution (e.g., 1 cm⁻¹) over a defined spectral range (e.g., 4000 to 450 cm⁻¹).[6]

-

Analysis of the shifts in the carboxylate stretching bands provides information on changes in coordination and structure with temperature.

Workflows and Methodologies

Visualizing the logical flow of experimental and synthetic processes is crucial for reproducibility and understanding. The following diagrams, rendered using the DOT language, illustrate key workflows relevant to the study of this compound.

Synthesis of Metal Carboxylates

Metal carboxylates like this compound can be synthesized through the reaction of a carboxylic acid with a base.[9] A more general method for other metal carboxylates involves the thermal decomposition of an organometallic compound in the presence of the carboxylic acid.[10]

References

- 1. This compound Cas 31548-27-3 - Grade: 1 at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]

- 2. This compound | 31548-27-3 [chemnet.com]

- 3. Cas 31548-27-3,this compound | lookchem [lookchem.com]

- 4. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 5. Neodecanoic acid, sodium salt (1:1) | C10H19NaO2 | CID 23689130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pure.uva.nl [pure.uva.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. caloongchem.com [caloongchem.com]

- 10. US20170210773A1 - Synthesis of Metal Carboxylate Compounds - Google Patents [patents.google.com]

The Genesis of a Key Industrial Surfactant: An In-depth Technical Guide to the Early Studies and Synthesis of Sodium Neodecanoate

For Immediate Release

This technical guide delves into the foundational chemistry and early industrial context surrounding sodium neodecanoate. While not a singular "discovery" in the traditional sense, its emergence is intrinsically linked to the mid-20th century advancements in industrial organic synthesis, particularly the development of neodecanoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and core applications of this compound, focusing on its role as a crucial chemical intermediate.

Introduction: A Derivative Discovery

The history of this compound is fundamentally the history of its parent acid, neodecanoic acid. Neodecanoic acid, a mixture of C10 tertiary carboxylic acids, was first synthesized in the mid-20th century, a period of significant expansion in the petrochemical industry.[1] Its production became viable with the development of the Koch reaction, an acid-catalyzed carbonylation of olefins.[2][3][4] The unique branched structure of neodecanoic acid imparts exceptional thermal and hydrolytic stability to its derivatives.[5][6]

This compound, a simple salt derived from the neutralization of neodecanoic acid with a sodium base, likely co-emerged with the industrial availability of the acid. Its significance lies not in a complex discovery pathway, but in its utility as a precursor for a wide range of metal carboxylates used as paint driers, PVC stabilizers, and polymerization initiators.[7] It also finds application as a surfactant and corrosion inhibitor.[6]

Physicochemical Properties

This compound is a white solid, soluble in water, and possesses the key characteristics of an anionic surfactant. The following table summarizes its key physical and chemical properties based on available data.

| Property | Value |

| CAS Number | 31548-27-3 |

| Molecular Formula | C₁₀H₁₉NaO₂ |

| Molecular Weight | 194.25 g/mol |

| Appearance | White to pale yellow solid or powder |

| Solubility | Soluble in water |

| Chemical Category | Anionic Surfactant > Carboxylate |

Core Synthesis Protocol

Materials and Equipment

-

Neodecanoic acid (95%)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Methanol

-

Reaction vessel with stirring capability

-

Heating mantle

Experimental Procedure

-

Preparation of Sodium Hydroxide Solution: Dissolve 46.5 g of sodium hydroxide in 1 L of deionized water.

-

Preparation of Neodecanoic Acid Solution: In a separate vessel, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.

-

Reaction: Add the neodecanoic acid solution to the sodium hydroxide solution while stirring.

-

Heating: Stir the resulting mixture at 50°C for 1 hour to ensure the completion of the reaction.

The final product is an aqueous solution of this compound, which can then be used in subsequent reactions or processed to isolate the solid salt.

Key Applications Driving Synthesis

The primary driver for the synthesis of this compound has been its utility as a precursor for other metal neodecanoates. The branched structure of the neodecanoate ligand provides solubility in organic media and stability to the resulting metal complexes.

-

Paint Driers: Metal neodecanoates, such as those of cobalt, manganese, and zirconium, are effective catalysts for the oxidative crosslinking of drying oils in paints and varnishes.

-

PVC Stabilizers: Zinc and calcium neodecanoates are used as heat stabilizers in PVC formulations, where they neutralize hydrochloric acid released during thermal degradation.

-

Polymerization Initiators: Certain metal neodecanoates are used to initiate polymerization reactions.

-

Corrosion Inhibitors: The amphiphilic nature of neodecanoate salts allows them to form protective films on metal surfaces, inhibiting corrosion.[6]

-

Tire Adhesion Promoters: Cobalt salts of neodecanoic acid are used to improve the adhesion between rubber and steel cords in radial tires.[6]

Visualizing the Chemistry

The following diagrams illustrate the key chemical transformation and the logical hierarchy of neodecanoate compounds.

Caption: Synthesis of this compound.

Caption: Chemical Hierarchy of Neodecanoates.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 4. Koch reaction - Wikipedia [en.wikipedia.org]

- 5. osti.gov [osti.gov]

- 6. Neodecanoic Acid: Properties, Applications, and Benefits in Modern Industries | Sea-Land Chemical Company [sealandchem.com]

- 7. Showing Compound Neodecanoic acid (FDB007903) - FooDB [foodb.ca]

Sodium Neodecanoate: A Technical Health and Safety Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for sodium neodecanoate, a compound utilized in various industrial and research applications. This document outlines the known hazards, exposure control measures, and emergency procedures to ensure its safe handling in a laboratory setting. All quantitative data is summarized for clarity, and detailed experimental protocols for key toxicological assessments are provided.

Hazard Identification and Classification

This compound is classified as a skin and eye irritant.[1][2][3] It is also considered harmful to aquatic life with long-lasting effects.[1][2][3]

GHS Hazard Statements:

Pictograms:

-

Exclamation Mark

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NaO₂ | [2][3][4] |

| Molecular Weight | 194.25 g/mol | [4][5] |

| CAS Number | 31548-27-3 | [1][2][3][4] |

| EC Number | 250-692-5 | [1][2][4] |

| Appearance | Solid, white powder | [4] |

| Solubility | Soluble in water | [4] |

| Boiling Point | 265.6°C at 760 mmHg | |

| Flash Point | 121.3°C | |

| Vapor Pressure | 0.00263 mmHg at 25°C |

Toxicological Data

| Endpoint | Species | Result | Classification | Reference(s) |

| Acute Oral Toxicity | No data available | No data available | Not classified | [6] |

| Acute Dermal Toxicity | No data available | No data available | Not classified | |

| Acute Inhalation Toxicity | No data available | No data available | Not classified | |

| Skin Corrosion/Irritation | Rabbit | Irritant | Category 2 | [1][2][3] |

| Serious Eye Damage/Irritation | Rabbit | Serious Irritant | Category 2 | [1][2][3] |

| Respiratory or Skin Sensitization | No data available | No data available | Not classified | [6] |

| Germ Cell Mutagenicity | No data available | No data available | Not classified | [6] |

| Carcinogenicity | No data available | No data available | Not classified | [6] |

| Reproductive Toxicity | No data available | No data available | Not classified | [6] |

Experimental Protocols

While specific experimental results for this compound are not detailed in the available literature, the classifications for skin and eye irritation are typically determined using standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation: OECD Test Guideline 404

This test is designed to assess the potential of a substance to cause skin irritation.

Principle: The test substance is applied to the shaved skin of a rabbit under a gauze patch. The degree of irritation is evaluated by observing for erythema (redness) and edema (swelling) at specified time points.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of the skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After patch removal, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours. The reactions are scored based on a standardized scale.

Eye Irritation: OECD Test Guideline 405

This test evaluates the potential of a substance to cause serious eye damage or irritation.

Principle: The test substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for signs of irritation.

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used.

-

Application: A small volume (0.1 mL) or weight (0.1 g) of the test substance is placed in the conjunctival sac of one eye. The eyelids are then gently held together for about one second.

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored according to a standardized scale.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.

Handling:

-

Handle in a well-ventilated area.[1]

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Wear appropriate personal protective equipment (see Section 6.0).[1]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

References

Physicochemical Characterization of Sodium Neodecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium neodecanoate, the sodium salt of neodecanoic acid, is a branched-chain carboxylate surfactant with diverse applications in industrial processes and potential utility in pharmaceutical formulations. Its amphiphilic nature, arising from a branched hydrophobic tail and a hydrophilic carboxylate headgroup, governs its physicochemical behavior in solution. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular and thermal characteristics, solubility, and surface activity. Detailed experimental protocols for the determination of these properties are provided to facilitate further research and application.

Introduction

This compound is a white, solid organic salt.[1] As an anionic surfactant, its utility is intrinsically linked to its behavior at interfaces and its ability to self-assemble in solution. A thorough understanding of its physicochemical properties is paramount for its effective use, whether as a catalyst in polymerization, a stabilizer in emulsions, or a potential excipient in drug delivery systems.[1][2] This guide synthesizes available data and outlines experimental methodologies for the comprehensive characterization of this compound.

Molecular and Physical Properties

A summary of the fundamental molecular and physical properties of this compound is presented in Table 1.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][3] |

| Synonyms | Neodecanoic acid, sodium salt | [1][3] |

| CAS Number | 31548-27-3 | [2][3][4] |

| Molecular Formula | C₁₀H₁₉NaO₂ | [2][3][4] |

| Molecular Weight | 194.25 g/mol | [2] |

| Appearance | White solid/powder | [1] |

| Boiling Point | 265.6 °C at 760 mmHg | [3] |

| Flash Point | 121.3 °C | [3] |

| pKa (of Neodecanoic Acid) | 5.17 | [5] |

Solubility

This compound is soluble in water. The solubility of sodium salts of carboxylic acids is generally high in water due to the ionic nature of the carboxylate group.[6] However, the hydrophobic carbon chain can limit solubility, particularly for longer chains.[6] The branched nature of the neodecanoate chain may influence its solubility profile compared to its linear isomer, sodium decanoate.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Soluble |

Surface Activity

As a surfactant, the behavior of this compound at interfaces and its tendency to form micelles in solution are critical properties.

Surface Tension

The presence of this compound in an aqueous solution lowers the surface tension of the water. This effect increases with concentration up to the Critical Micelle Concentration (CMC).

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. This is a key parameter for any surfactant. For sodium decanoate, a linear C10 carboxylate, the CMC is reported to be in the range of 50-100 mM at high pH (>8.5) and decreases to 10-20 mM at a pH of 6.5-7.5.[5][7] Another source indicates a CMC of 40.085 mM for sodium decyl sulfate (B86663) (a C10 sulfate).[8] It is expected that this compound will have a CMC in a similar range. The formation of micelles is a thermodynamic process driven by the hydrophobic effect.[9]

Table 3: Estimated Surfactant Properties of C10 Carboxylates

| Property | Estimated Value Range | Reference(s) |

| CMC of Sodium Decanoate (pH > 8.5) | 50 - 100 mM | [5][7] |

| CMC of Sodium Decanoate (pH 6.5 - 7.5) | 10 - 20 mM | [5][7] |

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

A general workflow for the comprehensive physicochemical characterization of this compound is depicted below.

References

- 1. tradeindia.com [tradeindia.com]

- 2. Neodecanoic acid, sodium salt (1:1) | C10H19NaO2 | CID 23689130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 31548-27-3,this compound | lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Impact of Intestinal Concentration and Colloidal Structure on the Permeation-Enhancing Efficiency of Sodium Caprate in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 8. agilent.com [agilent.com]

- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

"sodium neodecanoate" synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium neodecanoate, a versatile chemical compound. It covers its fundamental properties, alternative names, synthesis protocols, and key applications, with a focus on data relevant to scientific and research applications.

Synonyms and Alternative Names

This compound is known by a variety of names in literature and commerce. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

-

Sodium 7,7-dimethyloctanoate[2]

-

Neodecanoic acid, sodium salt (1:1)[1]

-

Sodium Ten-Cem

-

EINECS 250-692-5[1]

-

CAS 31548-27-3[1]

-

Hexanoic acid, 3,3,5,5-tetramethyl-, sodium salt (1:1)

-

Octanoic acid, 7,7-dimethyl-, sodium salt (1:1)

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. It is the sodium salt of neodecanoic acid, which is a complex mixture of isomeric branched-chain carboxylic acids with ten carbon atoms.

Table 2.1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 31548-27-3 | [1] |

| Molecular Formula | C₁₀H₁₉NaO₂ | [1] |

| Molecular Weight | 194.25 g/mol | [1] |

| IUPAC Name | sodium 7,7-dimethyloctanoate | [2] |

| SMILES | CC(C)(C)CCCCCC(=O)[O-].[Na+] | [2] |

| InChI Key | CASCCINXYVTVRI-UHFFFAOYSA-M | [2] |

Table 2.2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White solid/powder | |

| Solubility | Soluble in water | |

| Boiling Point | 265.6 °C at 760 mmHg | |

| Flash Point | 121.3 °C | |

| Vapor Pressure | 0.00263 mmHg at 25°C |

Key Applications

This compound and its derivatives are utilized in various industrial and chemical processes due to their surfactant and catalytic properties.

-

Catalysis: It serves as a key component in catalyst systems for producing high-performance synthetic rubbers, such as butadiene rubber. In these applications, it can enhance catalytic efficiency and improve the quality of the final polymer.

-

Corrosion Inhibition: Metal neodecanoates can form a protective passive film on metal surfaces, which acts as a barrier to corrosive agents. This mechanism involves adsorption onto the surface and inhibition of the electrochemical reactions that cause corrosion.

-

Additives: It is used as a desiccant or additive in paints, coatings, and inks.

-

Chemical Intermediate: It is a precursor for synthesizing other metal neodecanoates (e.g., zinc, cobalt, manganese neodecanoates), which have specialized applications, such as promoters for unsaturated polyester (B1180765) resins.

Experimental Protocols

Detailed experimental methodologies are critical for replicating and building upon existing research. Below are representative protocols.

Standard Laboratory Synthesis of this compound

This protocol outlines the straightforward neutralization reaction to produce this compound.

Principle: Neodecanoic acid is neutralized with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous or alcoholic solution to yield the sodium salt.

Materials:

-

Neodecanoic acid (C₁₀H₂₀O₂)

-

Sodium hydroxide (NaOH)

-

Deionized water or Ethanol

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

pH indicator or pH meter

Procedure:

-

In the reaction vessel, dissolve a known quantity of neodecanoic acid in a suitable solvent like ethanol.

-

Prepare a stoichiometric solution of sodium hydroxide in deionized water.

-

While stirring the neodecanoic acid solution, slowly add the sodium hydroxide solution.

-

Monitor the pH of the reaction mixture. The reaction is complete when a neutral pH (~7.0) is achieved.

-

The solvent can be removed from the resulting solution by rotary evaporation to yield the solid this compound product.

-

The final product can be dried in an oven to remove residual moisture.

Detailed Synthesis of Zinc Neodecanoate (as a representative metal neodecanoate)

This protocol, adapted from the synthesis of a related metal carboxylate, demonstrates a common procedure for creating metal neodecanoate catalysts or inhibitors from precursor materials.

Principle: Zinc oxide is reacted with neodecanoic acid at elevated temperatures in a high-boiling point solvent to produce zinc neodecanoate. Water is generated as a byproduct and removed.

Materials:

-

Zinc oxide (ZnO) powder

-

Neodecanoic acid

-

High-boiling point solvent (e.g., toluene (B28343) or xylene)

-

Three-neck round-bottom flask

-

Condenser (e.g., Dean-Stark apparatus for azeotropic removal of water)

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Filtration apparatus

-

Rotary evaporator and drying oven

Procedure:

-

Set up the three-neck round-bottom flask with a condenser, thermometer, and magnetic stirrer.

-

Add zinc oxide and neodecanoic acid to the flask, typically in a 1:2 molar ratio.

-

Add a sufficient amount of toluene or xylene to facilitate mixing and efficient heat transfer.

-

Heat the mixture to 100-150 °C with vigorous stirring.

-

Maintain this temperature for several hours. The water produced as a byproduct will be removed via azeotropic distillation with the solvent.

-

Monitor the reaction progress by observing the cessation of water collection.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solution to remove any unreacted zinc oxide.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude zinc neodecanoate product.

-

Dry the final product in an oven at 80-100 °C to remove any remaining solvent.

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving metal neodecanoates.

Corrosion Inhibition Mechanism

Metal neodecanoates inhibit corrosion by forming a protective barrier on the metal surface through a multi-step process.

Caption: Corrosion inhibition mechanism of a metal neodecanoate.

Workflow for Use as a Polymerization Co-Catalyst

This diagram illustrates a simplified workflow for the use of a metal neodecanoate as a co-catalyst in the synthesis of a polymer like polybutadiene.

Caption: Logical workflow for metal neodecanoate in catalysis.

References

Methodological & Application

Application Notes and Protocols: Sodium Neodecanoate in Butadiene Rubber Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high cis-1,4-polybutadiene rubber, a critical component in the manufacturing of high-performance tires and other elastomeric products, is predominantly achieved through coordination polymerization. Among the various catalytic systems, those based on rare-earth metals, particularly neodymium, have garnered significant attention for their ability to produce polymers with a high degree of stereoregularity, narrow molecular weight distribution, and high catalytic activity. Neodymium neodecanoate, often part of a multi-component Ziegler-Natta catalyst system, is a key precursor in this process. While the user's query specified "sodium neodecanoate," the prevalent catalyst in the scientific literature for this application is neodymium neodecanoate . It is likely that this compound is used as a precursor to synthesize the neodymium salt. This document provides detailed application notes and protocols for the use of neodymium neodecanoate-based catalysts in the synthesis of butadiene rubber.

The typical catalyst system is a three-component mixture comprising a neodymium carboxylate (such as neodymium neodecanoate), an aluminum alkyl co-catalyst, and a halogen source. This combination forms the active species for the polymerization of butadiene. The properties of the resulting polybutadiene (B167195), including its microstructure (cis-1,4 content), molecular weight, and molecular weight distribution, are highly dependent on the specific components of the catalyst system and the polymerization conditions.

Data Presentation

The following tables summarize quantitative data from various studies on the use of neodymium neodecanoate-based catalysts in butadiene polymerization.

Table 1: Effect of Catalyst Composition on Polymer Properties

| Neodymium Source | Co-catalyst | Halogen Source | [Al]/[Nd] ratio | [Cl]/[Nd] ratio | Cis-1,4 Content (%) | Mw (x 10³) g/mol | PDI (Mw/Mn) | Catalyst Activity (g/Nd mol·h) |

| Nd(neodecanoate)₃ | Al(iBu)₃ / AlEt₂Cl | - | - | - | 98 | - | - | 2.5 x 10⁶[1] |

| Neodymium Versatate | TIBA / DEAC | - | - | - | ≥97 | 150 - 900 | 3.1 - 5.1 | - |

| Neodymium Versatate | DIBAH | Me₂SiCl₂ | 20 | 1.0 | - | - | - | - |

| Neodymium Versatate | DIBAH | Me₂SiCl₂ | 30 | 1.0 | - | - | - | - |

Table 2: Influence of Carboxylic Acid Structure on Catalyst Activity

| Carboxylic Acid in Nd Salt | Catalyst Activity | Resulting Polymer Molecular Weight |

| Neo-acids | More active | Lower |

| Iso-acids | Less active | Higher |

| Increasing chain length (iso-acids) | More active | - |

| Increasing chain length (neo-acids, up to C10) | More active | - |

| Neodecanoic and Neononadecanoic acid mixture | Lower than Neodecanoic acid alone | - |

Experimental Protocols

This section provides a generalized protocol for the synthesis of high cis-1,4-polybutadiene using a neodymium neodecanoate-based catalyst system. This protocol is a synthesis of methodologies reported in the literature[2][3][4].

Materials

-

Monomer: 1,3-Butadiene (B125203) (polymer grade)

-

Solvent: Hexane or Cyclohexane (polymerization grade, dried over molecular sieves)

-

Catalyst Precursor: Neodymium neodecanoate (also known as Neodymium Versatate), typically as a solution in hexane

-

Co-catalyst: Triisobutylaluminum (TIBA) or Diisobutylaluminum hydride (DIBAH), as a solution in hexane

-

Halogen Source: Diethylaluminum chloride (DEAC) or tert-Butyl chloride, as a solution in hexane

-

Termination Agent: Methanol (B129727) or Ethanol

-

Antioxidant: e.g., 2,6-di-tert-butyl-4-methylphenol (BHT)

-

Nitrogen: High purity, for maintaining an inert atmosphere

Equipment

-

Glass-lined polymerization reactor or sealed glass bottles

-

Syringes and cannulas for transfer of reagents

-

Magnetic or mechanical stirrer

-

Temperature control system (e.g., water bath)

-

Apparatus for solvent and monomer purification

-

Vacuum oven for drying the polymer

Protocol: Butadiene Polymerization

-

Reactor Preparation:

-

Thoroughly clean and dry the polymerization reactor.

-

Purge the reactor with high-purity nitrogen to remove air and moisture. This is critical as the catalyst components are highly reactive with oxygen and water.

-

-

Solvent and Monomer Charging:

-

Charge the reactor with the desired amount of purified solvent (e.g., hexane).

-

Add the 1,3-butadiene monomer to the solvent. A typical concentration is 14 wt% butadiene in hexane[2].

-

-

Catalyst Preparation (Preformation):

-

In a separate, dry, and nitrogen-purged vessel, prepare the active catalyst.

-